molecular formula C25H16Br4O6 B10868726 Propane-2,2-diylbis-2,6-dibromobenzene-4,1-diyl difuran-2-carboxylate

Propane-2,2-diylbis-2,6-dibromobenzene-4,1-diyl difuran-2-carboxylate

Cat. No.: B10868726
M. Wt: 732.0 g/mol
InChI Key: AAZWRALGGYEBAR-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(1-{3,5-dibromo-4-[(2-furylcarbonyl)oxy]phenyl}-1-methylethyl)phenyl 2-furoate is a complex organic compound characterized by multiple bromine atoms and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-4-(1-{3,5-dibromo-4-[(2-furylcarbonyl)oxy]phenyl}-1-methylethyl)phenyl 2-furoate typically involves multiple steps, including bromination, esterification, and coupling reactions. The process begins with the bromination of phenolic compounds to introduce bromine atoms at specific positions. This is followed by esterification reactions to attach the furan rings. The final step involves coupling the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination and the formation of less brominated derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Less brominated derivatives or completely debrominated products.

    Substitution: Compounds with new functional groups replacing the bromine atoms.

Scientific Research Applications

2,6-Dibromo-4-(1-{3,5-dibromo-4-[(2-furylcarbonyl)oxy]phenyl}-1-methylethyl)phenyl 2-furoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-dibromo-4-(1-{3,5-dibromo-4-[(2-furylcarbonyl)oxy]phenyl}-1-methylethyl)phenyl 2-furoate involves interactions with specific molecular targets, such as enzymes or receptors. The bromine atoms and furan rings play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-(1-{3,5-dibromo-4-hydroxyphenyl}-1-methylethyl)phenyl 2-furoate
  • 2,6-Dibromo-4-(1-{3,5-dibromo-4-methoxyphenyl}-1-methylethyl)phenyl 2-furoate

Uniqueness

2,6-Dibromo-4-(1-{3,5-dibromo-4-[(2-furylcarbonyl)oxy]phenyl}-1-methylethyl)phenyl 2-furoate is unique due to the presence of both bromine atoms and furan rings, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C25H16Br4O6

Molecular Weight

732.0 g/mol

IUPAC Name

[2,6-dibromo-4-[2-[3,5-dibromo-4-(furan-2-carbonyloxy)phenyl]propan-2-yl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C25H16Br4O6/c1-25(2,13-9-15(26)21(16(27)10-13)34-23(30)19-5-3-7-32-19)14-11-17(28)22(18(29)12-14)35-24(31)20-6-4-8-33-20/h3-12H,1-2H3

InChI Key

AAZWRALGGYEBAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)OC(=O)C2=CC=CO2)Br)C3=CC(=C(C(=C3)Br)OC(=O)C4=CC=CO4)Br

Origin of Product

United States

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